molecular formula C21H15N7O B11108981 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11108981
M. Wt: 381.4 g/mol
InChI Key: XDVJJQSKKWOSCJ-YDZHTSKRSA-N
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Description

2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted tetrazole derivatives, oxides, and reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as nucleotide pyrophosphatases (NPPs). The compound inhibits the activity of NPPs by binding to their active sites, thereby regulating the hydrolysis of nucleotides and affecting extracellular signaling pathways . This inhibition can lead to therapeutic effects in conditions like osteoarthritis, type 2 diabetes, and certain cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE apart from similar compounds is its specific structural configuration, which imparts unique binding properties and stability. This makes it particularly effective in inhibiting nucleotide pyrophosphatases and potentially useful in therapeutic applications.

Properties

Molecular Formula

C21H15N7O

Molecular Weight

381.4 g/mol

IUPAC Name

2-[5-(2-cyanophenyl)tetrazol-2-yl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H15N7O/c22-12-16-7-2-4-11-19(16)21-25-27-28(26-21)14-20(29)24-23-13-17-9-5-8-15-6-1-3-10-18(15)17/h1-11,13H,14H2,(H,24,29)/b23-13+

InChI Key

XDVJJQSKKWOSCJ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4C#N

Origin of Product

United States

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